molecular formula C14H21NO11 B2964869 (2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 24967-93-9

(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No. B2964869
CAS RN: 24967-93-9
M. Wt: 379.318
InChI Key: DLGJWSVWTWEWBJ-XBLGEMDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO11 and its molecular weight is 379.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Influenza Virus Sialidase Inhibitors

Compounds related to the query show significant activity as inhibitors of influenza virus sialidase. The synthesis of derivatives like 4H-pyran 6-ether and ketone has been explored, demonstrating good inhibitory activity with selectivity for influenza A sialidase (Smith et al., 1999). This research suggests potential applications in antiviral drug development.

Enantiospecific Synthesis

The enantiospecific synthesis of complex molecules, including derivatives of the 2H-pyran carboxylic acid, has been reported. Such synthetic methods are crucial for creating compounds with specific stereochemistry, which is essential in drug development for ensuring the desired biological activity and minimizing side effects (Deschenaux et al., 1989).

Coordination Complexes in Drug Design

Research on coordination complexes with carboxylic acids reveals their potential in drug design and the development of therapeutic agents. For instance, oxidovanadium(IV) complexes have been synthesized and characterized for their behavior in solid state and aqueous solutions, discussing implications for insulin-enhancing activity (Koleša-Dobravc et al., 2014). Such complexes could offer novel approaches to treating diseases like diabetes.

Germination Inhibitory Constituents

Studies on natural products, including derivatives of pyran compounds, have identified germination inhibitory constituents. These findings can contribute to agricultural sciences by providing chemical means to control weed germination and growth, potentially leading to the development of new herbicides (Oh et al., 2002).

Microbiological Production of Carboxylic Acids

The microbiological production of carboxylic acids, including oxo- and hydroxy-carboxylic acids, has been explored as "green" alternatives for synthesis. These bio-produced acids serve as building blocks in organic synthesis for various applications, including the development of pharmaceuticals and bio-based materials (Aurich et al., 2012).

properties

CAS RN

24967-93-9

Product Name

(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C14H21NO11

Molecular Weight

379.318

IUPAC Name

(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14+/m1/s1

InChI Key

DLGJWSVWTWEWBJ-XBLGEMDASA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O

solubility

not available

Origin of Product

United States

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